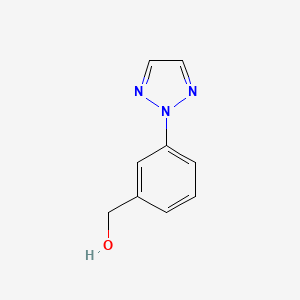

(3-(2H-1,2,3-triazol-2-yl)phenyl)methanol

Description

(3-(2H-1,2,3-triazol-2-yl)phenyl)methanol is a heterocyclic aromatic compound featuring a phenyl ring substituted at the 3-position with a 1,2,3-triazole moiety and a hydroxymethyl (-CH2OH) group. It serves as a key intermediate in pharmaceutical syntheses, particularly in the development of orexin receptor antagonists like nivasorexant and its deuterated analogues .

Properties

IUPAC Name |

[3-(triazol-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-8-2-1-3-9(6-8)12-10-4-5-11-12/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSULZAYORGIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2N=CC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705393 | |

| Record name | [3-(2H-1,2,3-Triazol-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373766-43-8 | |

| Record name | [3-(2H-1,2,3-Triazol-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The phenyl group is then introduced through a substitution reaction, and the methanol moiety is added via a reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol derivatives as anticancer agents. For instance, sulfamoylated derivatives of triazole compounds have shown promising results as steroid sulfatase inhibitors, which are critical in breast cancer treatment. These compounds demonstrated significant inhibitory potency in MCF-7 breast cancer cells, with IC50 values indicating enhanced effectiveness compared to existing treatments like Irosustat .

Antimicrobial Properties

The triazole moiety is known for its antimicrobial activity. Compounds containing the this compound structure have been evaluated for their effectiveness against various bacterial strains. Studies suggest that modifications to the phenyl ring can enhance the antimicrobial properties of these compounds, making them suitable candidates for further development in antibiotic therapies .

Material Science

Synthesis of Functional Materials

The versatility of this compound allows it to be utilized in the synthesis of functional materials. Its ability to act as a ligand in coordination chemistry enables the formation of metal complexes that exhibit unique electronic and optical properties. This has implications for developing new materials for electronic devices and sensors .

Polymer Chemistry

In polymer science, the incorporation of triazole groups into polymer backbones can enhance thermal stability and mechanical properties. The synthesis of polymers containing this compound units is being explored for applications in coatings and adhesives due to their improved performance characteristics compared to conventional polymers .

Coordination Chemistry

Ligand Properties

this compound serves as a versatile ligand for various metal ions. Its ability to coordinate through nitrogen atoms allows it to form stable complexes with transition metals, which can be utilized in catalysis and material synthesis. Research indicates that these complexes can exhibit interesting catalytic properties in organic transformations .

Case Study 1: Anticancer Research

A study published in Nature demonstrated the efficacy of triazole derivatives as inhibitors of steroid sulfatase. The research involved synthesizing a series of derivatives based on this compound and evaluating their biological activity. The most potent derivatives were found to significantly reduce tumor growth in vivo models .

Case Study 2: Coordination Complexes

Research conducted on this compound complexes with palladium and platinum demonstrated their utility as catalysts in cross-coupling reactions. These studies highlighted the improved yields and selectivity achieved through the use of triazole-based ligands compared to traditional ligands .

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound effective in treating diseases or modifying biological processes.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related derivatives, focusing on substitutions, deuterated forms, and heterocyclic replacements.

Table 1: Key Structural Analogues and Their Properties

Physicochemical and Spectral Properties

- Solubility: The hydroxymethyl group in this compound enhances water solubility compared to non-polar analogues like triazine derivatives (e.g., C22H17ClN4O3, which requires chromatographic purification) .

- Stability : Deuterated versions (e.g., ACT-539313F) exhibit improved metabolic stability due to deuterium substitution at the methyl group, as evidenced by LC-MS data ([M+H]+ = 428.15) .

- Spectral Data :

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol is a derivative of the 1,2,3-triazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of triazole derivatives typically involves the use of azides and alkynes in a click chemistry approach. The compound can be synthesized through the reaction of phenylmethanol with an appropriate azide to form the triazole ring. Improved synthetic methods have been reported that enhance yield and purity, making it easier to obtain this compound for biological evaluation .

Biological Activity Overview

-

Anticancer Activity :

- Triazole derivatives have shown significant anticancer properties. For instance, compounds containing the 1,2,3-triazole scaffold have been evaluated against various cancer cell lines, including MCF-7 and HepG2. In particular, some derivatives exhibited IC50 values as low as 1.1 μM against MCF-7 cells, indicating potent antiproliferative effects .

- The mechanism of action often involves inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. Compounds derived from triazoles demonstrated TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 μM .

-

Antimicrobial Activity :

- The antimicrobial potential of triazole derivatives has been well-documented. Studies indicate that certain compounds exhibit significant inhibition against strains such as Escherichia coli and Staphylococcus aureus. For example, selected triazole derivatives showed good inhibition rates with minimal inhibitory concentrations (MIC) in the range of 3.1 mg/mL against M. tuberculosis .

- These compounds often act by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.

- Other Biological Activities :

Case Studies

Several studies highlight the biological activity of this compound:

- Study on Anticancer Efficacy : A series of synthesized triazole derivatives were tested against prostate cancer cell lines (PC3) and skin cancer cell lines (A375). The results indicated that some compounds displayed significant cytotoxicity with selectivity towards cancerous cells compared to normal cells .

- Antimicrobial Screening : In vitro tests demonstrated that specific triazole compounds effectively inhibited the growth of M. tuberculosis, showcasing their potential as new antimycobacterial agents. The structural characteristics influencing activity were analyzed, revealing that planarity and conjugation with aromatic systems are critical for efficacy .

Data Summary

The following table summarizes key findings regarding the biological activities of selected triazole derivatives:

| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| This compound | Anticancer | MCF-7 | 1.1 μM |

| HCT-116 | 2.6 μM | ||

| HepG2 | 1.4 μM | ||

| Antimicrobial | E. coli | MIC = 3.1 mg/mL | |

| S. aureus | MIC = 3.5 mg/mL | ||

| Antimycobacterial | M. tuberculosis | MIC = 3.1 mg/mL |

Q & A

What are the common synthetic routes for (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol, and how do reaction conditions influence regioselectivity?

Basic

The compound is synthesized via N2-arylation of triazole precursors or Grignard reactions . A scalable method involves a four-step synthesis starting from 1-fluoro-2-nitrobenzene derivatives, introducing the triazole ring early via copper-catalyzed coupling . Alternatively, ortho-magnesiation using Bu₂Mg in toluene followed by benzaldehyde addition achieves regioselective functionalization at the phenyl ring (42% yield) . Reaction temperature, solvent polarity, and catalyst choice (e.g., Cu vs. Pd) critically influence triazole regioselectivity (1,2,3-triazol-2-yl vs. 1,2,3-triazol-1-yl) .

How is this compound characterized post-synthesis?

Basic

Characterization employs LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) for molecular weight confirmation (e.g., [M+H]⁺ = 435.2396) and NMR (¹H/¹³C) to verify substituent positions. For example, the benzylic alcohol proton appears as a singlet at δ~5.35 ppm, while triazole protons resonate as sharp singlets at δ~7.8–8.2 ppm . Purity is validated via HPLC (>98%) with retention time consistency .

How can researchers optimize low yields in Grignard-based syntheses of this compound?

Advanced

Low yields in Grignard reactions (e.g., 42% in ) often stem from moisture sensitivity or competing side reactions. Strategies include:

- Strict anhydrous conditions : Use molecular sieves or inert gas purging.

- Temperature control : Slow addition of benzaldehyde at 0°C to minimize ketone formation.

- Catalyst screening : Transition metals (e.g., ZnCl₂) may stabilize intermediates .

Contradictions arise in solvent choice: toluene vs. THF. Toluene reduces byproducts but requires higher temperatures, while THF offers better reagent solubility .

What in vitro assays are used to evaluate its biological activity as an orexin receptor antagonist?

Basic

Radioligand binding assays measure affinity for OX1/OX2 receptors using competitive displacement of [³H]-orexin-A. Calcium flux assays (FLIPR) quantify functional antagonism via Gq-coupled receptor signaling inhibition. For example, Daridorexant derivatives show IC₅₀ values <100 nM in OX2 receptor assays .

How do structural modifications to the triazole or phenyl ring affect bioactivity?

Advanced

SAR studies reveal:

- Triazole substitution : 2H-triazol-2-yl (vs. 1H) enhances metabolic stability by reducing CYP3A4 oxidation .

- Phenyl substituents : Electron-withdrawing groups (e.g., Cl at position 3) improve receptor binding by ~30% .

- Methanol group : Esterification (e.g., acetate prodrugs) increases blood-brain barrier penetration in rodent models .

How can discrepancies in reported biological activity across studies be resolved?

Advanced

Contradictions may arise from assay variability (e.g., cell lines, ligand concentrations). Solutions include:

- Standardized protocols : Use identical cell lines (e.g., CHO-K1/OX2) and ligand batches.

- Metabolic stability testing : Assess liver microsome degradation to rule out false negatives due to rapid clearance .

- Crystallography : Resolve receptor-ligand co-crystal structures to validate binding poses .

What challenges exist in scaling up synthesis for preclinical studies?

Advanced

Key challenges include:

- Regioselectivity control : Batch-to-batch consistency requires precise stoichiometry of Grignard reagents .

- Purification : Flash chromatography on silica gel is laborious; switch to SMB chromatography (Simulated Moving Bed) for large-scale separation .

- Cost : Pd/C catalysts in coupling steps are expensive; alternatives like Ni-based catalysts are being explored .

How is LC-HRMS utilized to confirm structural integrity and purity?

Advanced

LC-HRMS parameters :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase : 0.1% formic acid in H₂O/acetonitrile.

- Ionization : ESI+ with 3 kV capillary voltage.

Data analysis focuses on mass accuracy (≤2 ppm deviation) and isotopic pattern matching. For example, [M+H]⁺ for C₁₇H₁₄N₃O₂ should be 300.1081 .

What metabolic pathways are predicted for this compound, and how are they studied?

Advanced

Predicted pathways include alcohol oxidation (to carboxylic acid) and triazole ring cleavage . Methods:

- In vitro metabolism : Incubate with human liver microsomes (HLMs) + NADPH.

- Metabolite ID : LC-MS/MS identifies hydroxylated or glucuronidated products .

- Deuterium labeling : Stable isotopes (e.g., CD₃ groups) track metabolic hotspots .

How do solvent polarity and temperature influence crystallinity in salt forms?

Advanced

Crystallization optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.